
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt is a derivative of barbituric acid, a compound known for its central nervous system depressant properties. This compound is part of the barbiturate class, which has historically been used for its sedative, hypnotic, and anticonvulsant effects. The sodium salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt typically involves the following steps:
Formation of Barbituric Acid Derivative: The initial step involves the reaction of diethyl alpha-ethyl-alpha-isobutylthiomalonate with urea in the presence of a base such as sodium ethoxide. This reaction forms the sodium salt of 5-Ethyl-5-(isobutylthiomethyl)barbituric acid.
Hydrolysis and Neutralization: The intermediate product is then hydrolyzed and neutralized to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial synthesis.
Purification: Employing crystallization and filtration techniques to purify the product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the thiomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted barbiturates.
科学研究应用
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other barbiturate derivatives.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential anticonvulsant and sedative properties.
Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in chemical production.
作用机制
The compound exerts its effects primarily through interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity. Additionally, it may inhibit calcium channels, leading to decreased excitatory neurotransmitter release .
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with similar anticonvulsant properties.
Secobarbital: Known for its sedative effects.
Pentobarbital: Used for its anesthetic properties.
Uniqueness
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt is unique due to its specific thiomethyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. This uniqueness can influence its solubility, metabolic pathways, and interaction with biological targets.
属性
CAS 编号 |
66968-51-2 |
|---|---|
分子式 |
C11H17N2NaO3S |
分子量 |
280.32 g/mol |
IUPAC 名称 |
sodium;5-ethyl-5-(2-methylpropylsulfanylmethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S.Na/c1-4-11(6-17-5-7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI 键 |
AANJFVIYBAJBQC-UHFFFAOYSA-M |
规范 SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)CSCC(C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

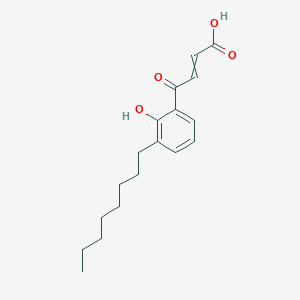
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
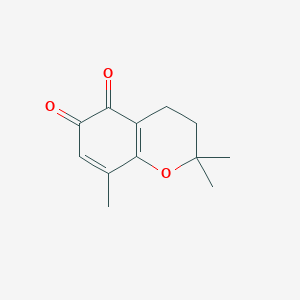

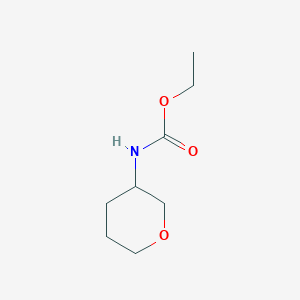
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
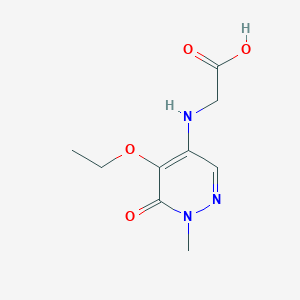


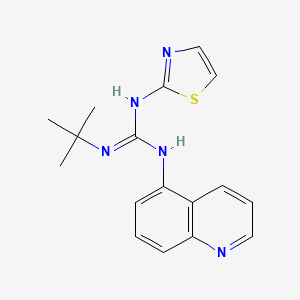
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)
